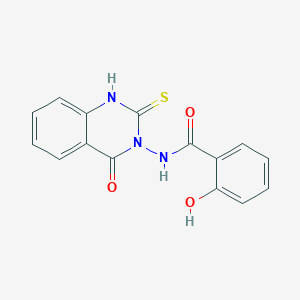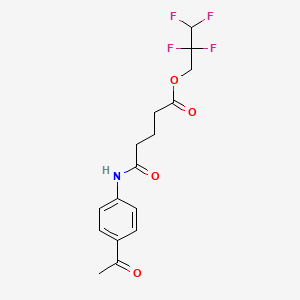![molecular formula C19H17ClN2O6 B10900805 4-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzene-1,3-diyl diacetate](/img/structure/B10900805.png)
4-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzene-1,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, chlorophenoxy, and hydrazono groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential modification to introduce the desired functional groups. Common synthetic routes may include:
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Hydrazonation: Formation of hydrazono groups by reacting hydrazine derivatives with appropriate precursors.
Phenoxy Substitution: Introduction of chlorophenoxy groups via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(ACETYLOXY)-4-({(E)-2-[2-(3-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE: Similar structure with a methoxy group instead of a chlorophenoxy group.
3-(ACETYLOXY)-4-({(E)-2-[2-(3-FLUOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE: Similar structure with a fluorophenoxy group.
Uniqueness
The uniqueness of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H17ClN2O6 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
[3-acetyloxy-4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H17ClN2O6/c1-12(23)27-17-7-6-14(18(9-17)28-13(2)24)10-21-22-19(25)11-26-16-5-3-4-15(20)8-16/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+ |
InChI Key |
JJIRMDBIPADGAH-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]propanamide](/img/structure/B10900758.png)
![N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10900762.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10900769.png)

![N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10900778.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10900783.png)
![N-[(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900785.png)
![N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10900787.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10900789.png)

